REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([O:8]COC)[CH:5]=[C:4]([O:12]COC)[C:3]=1[C:16](=[O:33])[CH2:17][CH2:18][C:19]1[CH:24]=[CH:23][C:22]([O:25]COC)=[C:21]([O:29]COC)[CH:20]=1.Cl.CO>CO>[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([OH:12])[C:3]=1[C:16](=[O:33])[CH2:17][CH2:18][C:19]1[CH:24]=[CH:23][C:22]([OH:25])=[C:21]([OH:29])[CH:20]=1 |f:1.2|
|
Name
|
1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3,4-bis(methoxymethoxy)phenyl]-1-propanone
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=CC(=C1)OCOC)OCOC)C(CCC1=CC(=C(C=C1)OCOC)OCOC)=O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
Cl.CO
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
Then, the reaction liquid
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the ethyl acetate layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed from the filtrate by distillation
|
Type
|
CUSTOM
|
Details
|
Fractions of 40 ml were collected
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=CC(=C1)O)O)C(CCC1=CC(=C(C=C1)O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 933.6 mg | |
YIELD: PERCENTYIELD | 34.9% | |
YIELD: CALCULATEDPERCENTYIELD | 34.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |